N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a structurally complex sulfonamide derivative featuring a thiophene core substituted with a sulfonamide group and a 1,2,4-oxadiazole ring linked to pyridin-3-yl. The sulfonamide moiety is further functionalized with a 3-fluoro-4-methylphenyl group and a methyl substituent. The fluorine atom likely enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions in binding pockets.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-N-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S2/c1-12-5-6-14(10-15(12)20)24(2)29(25,26)16-7-9-28-17(16)19-22-18(23-27-19)13-4-3-8-21-11-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMTRLWVJXOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
The compound's molecular formula is with a molecular weight of 430.5 g/mol. Its structure includes a thiophene ring, a sulfonamide group, and an oxadiazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit diverse biological activities, particularly in anticancer research. The following sections detail the specific activities and mechanisms associated with this compound.
Anticancer Activity
-
Mechanism of Action :
- The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
-
Case Studies :
- A study involving various oxadiazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent derivatives showed IC50 values in the micromolar range .
- Another research highlighted that compounds structurally similar to this sulfonamide exhibited selective activity against cancer cells while showing low toxicity to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure. The following table summarizes key findings from SAR studies:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of heterocyclic sulfonamides and acetamides. Key structural analogs from the provided evidence (e.g., and ) include:
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Structure : The target compound’s thiophene-sulfonamide core distinguishes it from acetamide-based analogs (e.g., 561295-12-3, 618415-13-7). Sulfonamides generally exhibit higher acidity (pKa ~1–2) compared to acetamides (pKa ~8–10), which may influence solubility and membrane permeability .
Heterocyclic Motifs : The 1,2,4-oxadiazole ring in the target compound is a bioisostere for esters or amides, offering metabolic stability and hydrogen-bonding capabilities. In contrast, triazole-containing analogs (e.g., 561295-12-3) may exhibit different electronic profiles due to nitrogen positioning .
Substituent Effects: Fluorine: The 3-fluoro group on the phenyl ring in the target compound enhances lipophilicity (logP) compared to non-fluorinated analogs like 573948-03-5. Pyridine Orientation: Pyridin-3-yl (target) vs. pyridin-2-yl (618415-13-7) alters binding interactions; 3-pyridinyl may favor π-stacking in kinase active sites.
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural trends suggest:
- Enhanced Selectivity : The oxadiazole-pyridine combination may improve target affinity over triazole analogs, as seen in kinase inhibitors like crizotinib .
- Metabolic Stability : The sulfonamide group and fluorine substituent could reduce CYP450-mediated metabolism compared to acetamide derivatives (e.g., 561295-12-3) .
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | 561295-12-3 (Triazole analog) | 618415-13-7 (Pyridin-2-yl analog) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~445 | ~406 | ~438 |
| logP (Estimated) | ~2.8 | ~2.3 | ~3.1 |
| Hydrogen Bond Donors | 1 (Sulfonamide NH) | 2 (Acetamide NH, Triazole NH) | 2 (Acetamide NH, Triazole NH) |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide?
The synthesis involves multi-step organic reactions, including cyclization of oxadiazole precursors and sulfonamide coupling. Key steps include:
- Oxadiazole formation : Condensation of pyridin-3-yl amidoxime with activated thiophene derivatives under reflux in anhydrous THF .
- Sulfonamide coupling : Reaction of the intermediate sulfonyl chloride with N-methyl-3-fluoro-4-methylaniline in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Optimization: Control temperature (<60°C) during cyclization to avoid decomposition, and use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonamide NH proton (δ 8.5–9.5 ppm) and aromatic/heterocyclic ring systems. 19F NMR confirms fluorine environment (δ -110 to -120 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (254 nm) to assess purity (>95%). Adjust pH to 3.0 (with TFA) for peak sharpness .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assay platforms?
Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological strategies include:
- Orthogonal Validation : Cross-check using in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 vs. HeLa) .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid false positives/negatives .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
Q. What computational approaches predict the compound’s target binding affinity and selectivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with putative targets (e.g., kinase domains). Focus on the oxadiazole and sulfonamide moieties as pharmacophores .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Analyze hydrogen bonds (<3.5 Å) and RMSD values (<2.0 Å) .
- QSAR Models : Train regression models (e.g., Random Forest) using descriptors like LogP, polar surface area, and topological torsion .
Methodological Notes
- Handling Analytical Contradictions : If NMR signals suggest impurities (e.g., doublets for NH protons), repeat purification with preparative HPLC (C18, 10 µm particle size) .
- Spectral Data Interpretation : For ambiguous ¹³C peaks (e.g., overlapping aromatic carbons), use DEPT-135 or HSQC experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
